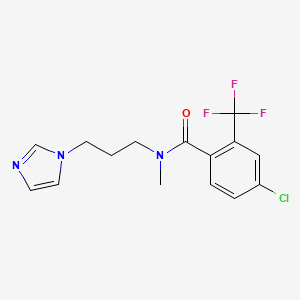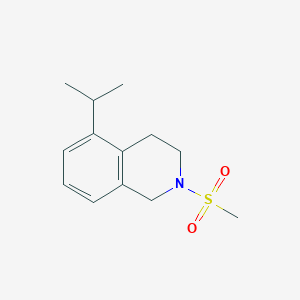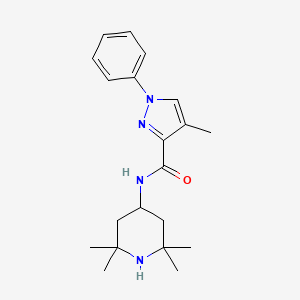![molecular formula C17H26N2O3S B6716869 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea](/img/structure/B6716869.png)
1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Step 3: The bromide is reacted with cyclopropylmethylamine to introduce the cyclopropyl group.
Step 4: The resulting amine is then treated with methylsulfonyl chloride to form the methylsulfonylcyclopropyl intermediate.
Urea Formation:
Step 5: The final step involves the reaction of the intermediate with isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea typically involves multiple steps:
-
Formation of the Intermediate:
Step 1: The synthesis begins with the preparation of 2-methyl-2-(4-methylphenyl)propanol through a Friedel-Crafts alkylation reaction.
Step 2: The alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr₃).
Chemical Reactions Analysis
Types of Reactions: 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
- 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]amine
- 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]carbamate
Uniqueness:
- The presence of the urea moiety distinguishes it from similar amines and carbamates, potentially offering different biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[2-methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-5-7-14(8-6-13)16(2,3)11-18-15(20)19-12-17(9-10-17)23(4,21)22/h5-8H,9-12H2,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRNILOOTKAKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CNC(=O)NCC2(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716789.png)
![N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide](/img/structure/B6716795.png)
![1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea](/img/structure/B6716818.png)
![2-[(3-Fluoro-5-methylphenyl)sulfonyl-(2-methoxyethyl)amino]propanamide](/img/structure/B6716826.png)
![4-chloro-N-[1-(5-fluoropyridin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716833.png)
![N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B6716838.png)

![1-[(2-Cyclopentyloxypyridin-4-yl)methyl]-3-[1-(oxan-4-yl)ethyl]urea](/img/structure/B6716851.png)


![1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea](/img/structure/B6716895.png)

![N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6716904.png)
![N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6716910.png)
